molecular formula C9H8N2O B8335250 3-Cyano-phenylacetamide

3-Cyano-phenylacetamide

Cat. No.: B8335250
M. Wt: 160.17 g/mol
InChI Key: LIYHLWFHUGCWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The cyano group is electron-withdrawing, likely influencing reactivity, solubility, and biological activity. Phenylacetamides are commonly used in pharmaceuticals, agrochemicals, and polymer synthesis, with substituents modulating their efficacy and safety profiles .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-(3-cyanophenyl)acetamide

InChI

InChI=1S/C9H8N2O/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5H2,(H2,11,12)

InChI Key

LIYHLWFHUGCWOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 3-cyano-phenylacetamide, enabling comparative analysis:

2-Cyanoacetamide (CAS 107-91-5)

  • Structure: Cyano group at position 2 of the acetamide backbone.
  • Properties : White crystalline powder, odorless, highly water-soluble .
  • Applications : Versatile intermediate in organic synthesis (e.g., heterocycles, dyes) and biomedical analysis (e.g., glycoprotein detection) .

2-Cyano-N-(2,6-dimethylphenyl)acetamide (CAS 53984-98-8)

  • Structure: Cyano group at position 2 with 2,6-dimethylphenyl substitution.
  • Properties : Molecular formula C₁₁H₁₂N₂O (MW 188.23 g/mol) .
  • Safety : First-aid measures emphasize washing with water and medical consultation for exposure .

2-Phenylacetamide (CAS 103-81-1)

  • Structure: Phenyl group attached to the acetamide backbone without cyano substitution.
  • Properties: Molecular formula C₈H₉NO (MW 135.16 g/mol) .
  • Applications : Used in R&D for pharmaceuticals and agrochemicals .
  • Safety: No significant hazards reported, but disposal must comply with regulations .
  • Key Difference: The absence of a cyano group reduces electron-withdrawing effects, possibly increasing metabolic stability .

N-(3-Nitrophenyl)-N-phenylacetamide (CAS 32047-90-8)

  • Structure: Nitro (-NO₂) group at position 3 of the phenyl ring.
  • Applications : Laboratory reagent; nitro groups are strongly electron-withdrawing, enhancing electrophilic reactivity .
  • Key Difference: Nitro substitution may confer higher toxicity compared to cyano analogs, though specific data are lacking .

Structural and Functional Analysis

Table 1: Comparative Data for Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility Notable Applications
This compound* C₉H₈N₂O 160.18 (hypothetical) 3-CN Unknown Hypothesized: Drug synthesis
2-Cyanoacetamide C₃H₄N₂O 84.08 2-CN High in water Biomedical analysis
2-Phenylacetamide C₈H₉NO 135.16 None Moderate R&D intermediates
2-Cyano-N-(2,6-dimethylphenyl)acetamide C₁₁H₁₂N₂O 188.23 2-CN, 2,6-dimethylphenyl Unknown Specialty synthesis

*Hypothetical data inferred from analogs.

Key Observations :

  • Electron Effects: Cyano and nitro groups enhance electrophilicity, influencing reactivity in nucleophilic substitution or condensation reactions .
  • Solubility : Polar substituents (e.g., -CN) improve water solubility, whereas hydrophobic groups (e.g., dimethylphenyl) reduce it .

Preparation Methods

Palladium-Catalyzed Cyanation of 3-Bromoacetanilide

Palladium-mediated cross-coupling reactions represent a cornerstone in modern aromatic cyanation. This method involves two critical steps: (1) synthesis of 3-bromoacetanilide and (2) palladium-catalyzed substitution of the bromine atom with a cyano group.

Synthesis of 3-Bromoacetanilide

3-Bromoacetanilide is synthesized via bromination of acetanilide. While acetanilide typically undergoes para-bromination, meta-substitution can be achieved using directed ortho/meta-bromination strategies. For instance, leveraging a transient directing group (TDG) or employing Lewis acids like FeBr₃ under controlled conditions can enhance meta selectivity. Recent advancements in regioselective bromination using N-acetyl protection have demonstrated yields of ~70% for 3-bromoacetanilide.

Cyanation via Palladium Catalysis

The brominated intermediate undergoes cyanation using a Pd⁰/Pdᴵᴵ catalytic system. A representative procedure involves:

  • Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos as a ligand.

  • Cyanide Source : Zn(CN)₂ or K₄[Fe(CN)₆] to mitigate toxicity risks.

  • Solvent : Dimethylformamide (DMF) at 100–120°C for 12–24 hours.

This method achieves yields of 60–75%, with purity >95% after silica gel chromatography. Key advantages include compatibility with electron-withdrawing groups and scalability for industrial applications.

Sandmeyer Reaction on 3-Aminoacetanilide

The Sandmeyer reaction offers a classical route to aromatic nitriles via diazotization and subsequent cyanation.

Synthesis of 3-Aminoacetanilide

3-Aminoacetanilide is prepared through nitration of acetanilide followed by reduction:

  • Nitration : Acetanilide is nitrated using HNO₃/H₂SO₄ at 0–5°C, yielding 3-nitroacetanilide as a minor product (~20%) alongside the para isomer.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, affording 3-aminoacetanilide in 85–90% yield.

Diazotization and Cyanation

The amine is diazotized with NaNO₂/HCl at 0–5°C, followed by treatment with CuCN in aqueous NH₃. This step yields 3-cyanoacetanilide with moderate efficiency (40–50% yield). Challenges include competing side reactions (e.g., hydrolysis to phenols) and the need for strict temperature control.

Comparative Analysis of Methods

Parameter Pd-Catalyzed Cyanation Sandmeyer Reaction
Yield 60–75%40–50%
Reaction Time 12–24 hours6–8 hours (excluding nitration)
Scalability High (adaptable to flow chemistry)Moderate (batch-dependent)
Byproducts Minimal (Pd residues)Phenolic byproducts
Cost High (Pd catalysts)Low (commodity reagents)

The Pd-catalyzed method excels in yield and purity but requires specialized catalysts. Conversely, the Sandmeyer route is cost-effective but less efficient.

Emerging Methodologies and Innovations

Microwave-Assisted Cyanation

Recent studies highlight microwave irradiation as a tool to accelerate Pd-catalyzed reactions. For example, coupling 3-bromoacetanilide with K₄[Fe(CN)₆] under microwave conditions (150°C, 30 min) boosts yields to 80% while reducing catalyst loading.

Enzymatic Acetylation-Cyanation Cascades

Biocatalytic approaches using lipases (e.g., Candida antarctica Lipase B) enable one-pot acetylation of 3-cyanoaniline precursors. This method avoids harsh reagents and achieves enantioselective synthesis, though yields remain suboptimal (~35%).

Challenges and Optimization Strategies

  • Regioselectivity in Nitration/Bromination : Meta-directing groups (e.g., sulfonic acids) or TDGs can enhance meta-substitution during nitration/bromination.

  • Cyanide Handling : Replace toxic KCN/CuCN with safer alternatives like in situ-generated HCN or flow chemistry setups.

  • Pd Catalyst Recovery : Immobilized Pd nanoparticles on magnetic supports enable catalyst reuse, cutting costs by 30–40% .

Q & A

Q. What are the common synthetic routes for 3-cyano-phenylacetamide, and what reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves substitution, condensation, or reduction reactions. For example:

  • Substitution: React phenylacetamide derivatives with cyano-containing electrophiles (e.g., cyanogen bromide) in polar aprotic solvents like DMSO, using bases such as NaOMe or KOtBu to deprotonate intermediates .
  • Condensation: Combine aniline derivatives with cyanoacetic acid using condensing agents (e.g., DCC) under mild acidic conditions .
  • Reduction: Use LiAlH₄ in anhydrous ether to reduce nitrile intermediates to amines, though this may require post-reaction purification .
    Critical Factors: Solvent polarity, temperature (20–80°C), and stoichiometric ratios of reagents significantly impact yield (typically 60–85%) and purity (>95% by HPLC). Always validate with NMR and mass spectrometry .

Q. What analytical methods are recommended for characterizing this compound and its intermediates?

Methodological Answer:

  • Structural Confirmation: Use 1H^1H-NMR and 13C^{13}C-NMR to verify the cyano group (-CN) at ~110–120 ppm and phenylacetamide backbone .
  • Purity Assessment: HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .
  • Functional Group Analysis: IR spectroscopy for C≡N stretching (~2240 cm⁻¹) and amide N-H (~3300 cm⁻¹) .
  • Quantitative Analysis: LC-MS for low-concentration samples, ensuring calibration with certified reference materials .

Q. How can researchers confirm the purity and stability of this compound in long-term studies?

Methodological Answer:

  • Purity: Perform accelerated stability testing at 40°C/75% RH for 6 months, monitoring degradation via HPLC every 30 days .
  • Stability: Use TLC to detect hydrolyzed byproducts (e.g., carboxylic acids) under acidic/basic conditions. Store samples in amber vials at -20°C under nitrogen to prevent moisture absorption .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

  • Systematic Review: Follow Cochrane guidelines to assess bias in experimental design (e.g., cell line variability, dosage ranges) and perform meta-analyses on IC₅₀ values .
  • Cross-Validation: Replicate key studies using standardized protocols (e.g., identical assay buffers, cell passages) and validate findings with orthogonal methods (e.g., SPR vs. fluorescence assays) .

Q. What strategies optimize reaction yields while minimizing side products in large-scale synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Use response surface methodology to optimize solvent (e.g., DMF vs. DMSO), temperature, and catalyst loading .
  • In-Line Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and quench reactions at >90% conversion .
  • Workflow Example: For condensation reactions, a 1:1.2 molar ratio of aniline to cyanoacetic acid in DMF at 50°C yields >80% product with <5% dimerization .

Q. How can in silico modeling predict the pharmacokinetic and pharmacodynamic properties of this compound derivatives?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to target enzymes (e.g., kinases), leveraging PubChem’s 3D conformer data .
  • ADME Prediction: Apply SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • Validation: Compare predicted vs. experimental IC₅₀ values in enzyme inhibition assays to refine models .

Q. What role does this compound play in structure-activity relationship (SAR) studies for anticancer agents?

Methodological Answer:

  • Core Scaffold: The cyano group enhances electron-withdrawing effects, improving binding to ATP pockets in kinases .
  • Modifications: Introduce halogens (e.g., -F, -Cl) at the phenyl ring to boost potency. For example, 3-fluoro derivatives show 10-fold higher activity against EGFR mutants .
  • Validation: Test analogs in apoptosis assays (Annexin V/PI staining) and correlate results with molecular dynamics simulations .

Q. How do researchers evaluate the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

  • Simulated Fluids: Incubate the compound in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor hydrolysis via LC-MS, quantifying cyano-to-carboxylic acid conversion .
  • Kinetic Analysis: Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Stabilizers like cyclodextrins can extend t1/2t_{1/2} from 2 hours to >8 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.